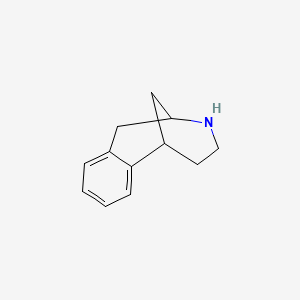

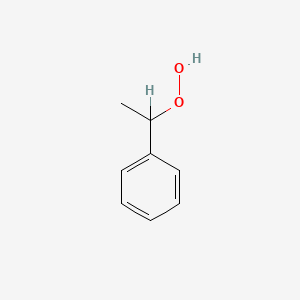

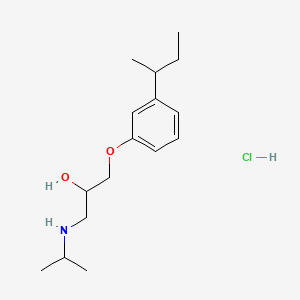

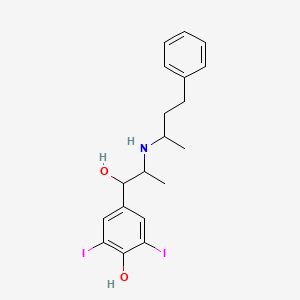

![molecular formula C13H11ClO3 B1203512 3-[5-(4-氯苯基)-呋喃-2-基]-丙酸 CAS No. 23589-02-8](/img/structure/B1203512.png)

3-[5-(4-氯苯基)-呋喃-2-基]-丙酸

描述

Synthesis Analysis

The synthesis of similar compounds often involves techniques such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The reaction conditions are exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学研究应用

Medicinal Chemistry

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid: has shown potential in medicinal chemistry due to its structural similarity to other bioactive furan derivatives . It has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL, indicating its potential as an antifungal agent . This suggests that the compound could be further explored for its therapeutic applications, particularly in treating fungal infections.

Pharmacology

In pharmacology, the compound’s derivatives have been studied for their antiviral properties. The presence of the furan ring and the chlorophenyl group may contribute to the compound’s ability to inhibit viral activity . This is particularly relevant in the development of new antiviral drugs, where modifications of the compound could lead to effective treatments against various viral infections.

Biochemistry

The biochemical applications of 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid are linked to its antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting its use in the development of new antibiotics . Further research could explore its mechanism of action and potential efficacy against antibiotic-resistant strains.

Organic Chemistry

In organic chemistry, 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid serves as a building block for synthesizing various derivatives with potential biological activities . Its reactivity, particularly the hydration of carbon-carbon double bonds, is of interest for creating new compounds with diverse properties and applications.

Materials Science

The compound’s potential in materials science stems from its structural features, which could be utilized in the synthesis of organic materials with specific properties. While direct applications in this field are not extensively documented, the reactivity of the furan ring and the presence of the chlorophenyl group could be exploited in designing novel materials .

Environmental Science

Environmental science applications may involve the study of the compound’s degradation products and their impact on ecosystems. Understanding the environmental fate of 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid is crucial for assessing its safety as a pharmaceutical or industrial chemical .

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Similar compounds have been known to undergo reactions with nucleophiles . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura (sm) coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The formation of oximes and hydrazones is a common result of similar compounds reacting with hydroxylamine .

属性

IUPAC Name |

3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXOHABRIXQDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178235 | |

| Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23589-02-8 | |

| Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。